Fmoc-d-glu(oall)-oh
CAS No.: 204251-33-2
Cat. No.: VC21544671
Molecular Formula: C23H23NO6
Molecular Weight: 409,4 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204251-33-2 |
---|---|
Molecular Formula | C23H23NO6 |
Molecular Weight | 409,4 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid |
Standard InChI | InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 |
Standard InChI Key | LRBARFFNYOKIAX-HXUWFJFHSA-N |
Isomeric SMILES | C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Nomenclature
Fmoc-D-Glu(OAll)-OH is a protected amino acid derivative essential for solid-phase peptide synthesis. The compound possesses several formal chemical identifiers and synonyms that appear throughout scientific literature.
Basic Identification Parameters
The compound is formally known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid, with multiple CAS registry numbers assigned based on slight variations in chemical definition . The primary CAS numbers include:
Identifier | Value | Reference |
---|---|---|
Primary CAS Number | 204251-33-2 | |
Alternative CAS | 133464-46-7 | |
Molecular Formula | C₂₃H₂₃NO₆ | |
Molecular Weight | 409.4 g/mol | |
InChI Key | LRBARFFNYOKIAX-HXUWFJFHSA-N |
Synonyms and Alternative Nomenclature
The compound is known by several related nomenclatures in scientific and commercial contexts:
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N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic-acid-gamma allyl ester
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(2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-OXO-5-(PROP-2-EN-1-YLOXY)PENTANOIC ACID
These numerous designations reflect the compound's importance across different chemical disciplines and commercial suppliers, often with slight variations in naming conventions.
Structural Characteristics
The structural features of Fmoc-D-Glu(OAll)-OH define its reactivity patterns and applications in peptide synthesis. The molecule contains several key functional groups that contribute to its orthogonal protection strategy.
Core Structure
Fmoc-D-Glu(OAll)-OH consists of a D-glutamic acid core with specific protecting groups on the amino and carboxylic acid functionalities:
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The amino group (α-N) is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group
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The side chain (γ-) carboxylic acid is protected as an allyl ester
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The α-carboxylic acid remains unprotected (free)
This architecture allows selective manipulations that are fundamental to peptide synthesis strategies .
Stereochemistry and Configuration
The molecule possesses a D-configuration at its alpha carbon center, representing the enantiomer of natural L-glutamic acid. This stereochemical configuration is critical for applications requiring D-amino acids, such as the development of certain bioactive peptides and peptidomimetics. The stereochemistry is often indicated in the chemical name with the (R) descriptor, corresponding to the absolute configuration at the chiral center .
Physical and Chemical Properties
Understanding the physical and chemical properties of Fmoc-D-Glu(OAll)-OH is essential for its proper handling and application in laboratory settings.
Physical Properties
The compound typically appears as a white to off-white powder with specific physical characteristics:
Property | Value | Reference |
---|---|---|
Physical Form | Powder | |
Melting Point | 122-128°C | |
Density | 1.3±0.1 g/cm³ | |
Boiling Point | 650.1±55.0°C at 760 mmHg | |
Optical Rotation | [α]₂₀D = +18±3° (c=1 in DMF) | |
Solubility | Soluble in DMF, DCM |
Spectroscopic Properties
Spectroscopic data is essential for confirming the identity and purity of Fmoc-D-Glu(OAll)-OH:
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The compound exhibits characteristic UV absorption due to the Fmoc group's aromatic system
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NMR spectroscopy reveals distinct patterns for the fluorenyl protons, allyl group, and peptide backbone
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Mass spectrometry typically shows a molecular ion peak corresponding to the expected molecular weight of 409.4 g/mol
Applications in Peptide Synthesis
Fmoc-D-Glu(OAll)-OH serves as a versatile building block in modern peptide chemistry, with particular significance in orthogonal protection strategies.
Role in Solid-Phase Peptide Synthesis
The compound is primarily employed in Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its unique value derives from the orthogonal protection scheme, which allows selective deprotection of specific functional groups without affecting others .
In typical applications:
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The Fmoc group is removed with basic conditions (usually 20% piperidine in DMF)
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The α-carboxyl group participates in peptide bond formation
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The allyl ester remains stable during standard Fmoc deprotection and coupling steps
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The allyl group can be selectively removed under mild, neutral conditions using palladium catalysis
This orthogonal protection pattern is particularly valuable for synthesizing complex peptides with branched structures or cyclic configurations .
Synthesis of Cyclic Peptides
Fmoc-D-Glu(OAll)-OH is especially valuable for the synthesis of head-to-tail cyclic peptides:
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The linear peptide sequence is assembled using standard Fmoc SPPS methods
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The allyl ester protecting group on glutamic acid is selectively removed using Pd(PPh₃)₄ (commonly with phenylsilane as a scavenger)
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The exposed γ-carboxyl group can then participate in lactam formation, enabling on-resin cyclization strategies
This methodology has been employed in the synthesis of numerous bioactive cyclic peptides, as demonstrated in research protocols .
Deprotection Mechanisms and Strategies
The selective deprotection of the various protecting groups in Fmoc-D-Glu(OAll)-OH is central to its utility in peptide chemistry.
Allyl Ester Deprotection
The selective removal of the allyl ester group is typically accomplished under neutral conditions:
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Treatment with catalytic Pd(0) complex, typically Pd(PPh₃)₄
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Addition of a nucleophilic allyl scavenger, commonly phenylsilane
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Reaction is performed in DCM or other suitable solvents
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The reaction should be conducted under dark conditions to prevent photodegradation of the palladium catalyst
This procedure selectively removes the allyl ester without affecting other protecting groups commonly used in peptide synthesis, such as Fmoc, Boc, tBu, and Pbf groups .
Fmoc Deprotection
The Fmoc group is removed under standard basic conditions:
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Treatment with 20% piperidine in DMF
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The allyl ester remains stable under these conditions
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This orthogonality enables sequential deprotection strategies essential for peptide synthesis
Research Applications and Findings
Fmoc-D-Glu(OAll)-OH has been employed in various research contexts beyond standard peptide synthesis.
Bioactive Peptide Development
The compound has been utilized in the development of peptide-based therapeutics, particularly:
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Cyclic peptides with enhanced stability and bioavailability
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Peptides targeting neurological disorders, leveraging the D-amino acid's resistance to proteolytic degradation
Materials Science Applications
Research has demonstrated the utility of Fmoc-D-Glu(OAll)-OH in materials science:
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Incorporation into polymer matrices to enhance material properties
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Development of peptide-based biomaterials for tissue engineering
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Creation of self-assembling peptide structures with defined architectures
Bioconjugation Strategies
The unique functional group pattern of Fmoc-D-Glu(OAll)-OH enables sophisticated bioconjugation approaches:
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Selective attachment of biomolecules to surfaces or other molecules
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Development of targeted therapeutic systems
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Creation of peptide-drug conjugates with enhanced pharmacological properties
Storage Parameter | Recommendation | Reference |
---|---|---|
Temperature | 2-8°C or freezer | |
Environment | Dark, dry conditions | |
Container | Tightly sealed |
Stability Considerations
Several factors can affect the stability of Fmoc-D-Glu(OAll)-OH:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume